molecular formula C12H14O3 B3284321 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester CAS No. 78277-21-1

2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester

Cat. No.: B3284321
CAS No.: 78277-21-1
M. Wt: 206.24 g/mol
InChI Key: BDLCAVORXGWRJK-UHFFFAOYSA-N
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Description

These esters share a tetrahydrofuran backbone substituted with a carboxylic acid ester group, which confers distinct physicochemical and biological properties.

Properties

IUPAC Name

benzyl oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(11-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLCAVORXGWRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester typically involves the esterification of tetrahydrofuran-2-carboxylic acid with phenylmethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Tetrahydrofuran-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran-2-carbinol.

    Substitution: Halogenated tetrahydrofuran derivatives.

Scientific Research Applications

2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development due to its unique chemical structure.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The furan ring can interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Molecular and Stereochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Features
Ethyl ester 16874-34-3 C₇H₁₂O₃ 144.17 1 stereocenter; 2 possible stereoisomers Low systemic exposure (1.3 μg/kg/day); no skin sensitization
Methyl ester 37443-42-8 C₆H₁₀O₃ 130.14 Not specified High density (1.11 g/cm³); boiling point 180°C
Butyl ester (S-enantiomer) 178461-69-3 C₉H₁₆O₃ 172.22 Defined stereocenter (S-configuration) Enhanced lipophilicity due to longer alkyl chain
2-Propenyl ester Not provided Not provided Not provided Not specified Antifungal activity against Botrytis cinerea
Phenylmethyl ester (hypothetical) C₁₂H₁₄O₃ (estimated) 206.24 (estimated) Likely 1 stereocenter Predicted higher lipophilicity and aromatic interactions

Key Observations :

  • Butyl ester : The S-enantiomer is explicitly synthesized, suggesting enantiomer-specific applications in pharmaceuticals or agrochemicals .
  • Phenylmethyl ester : The benzyl group may enhance bioavailability in hydrophobic environments, but empirical data is lacking.

Biological Activity

2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester, also known as tetrahydro-2-furancarboxylic acid phenylmethyl ester, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Chemical Formula: C12H14O3
  • Molecular Weight: 206.24 g/mol
  • Structure: The compound features a furan ring and an ester functional group, which are crucial for its biological interactions.

The biological activity of 2-furancarboxylic acid, tetrahydro-, phenylmethyl ester primarily involves:

  • Hydrolysis: The ester group can hydrolyze to release the corresponding acid and alcohol, participating in various biochemical reactions.
  • Enzyme Interaction: The furan ring can interact with enzymes and proteins, potentially modulating their activity. This interaction may affect metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties: Studies have shown that compounds with furan rings often possess antioxidant capabilities, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Some derivatives of furan-containing compounds have demonstrated antimicrobial properties against various pathogens.
  • Cytotoxicity: Certain studies suggest that 2-furancarboxylic acid derivatives may induce cytotoxic effects in cancer cell lines, highlighting potential applications in cancer therapy.

Case Studies

  • Antioxidant Activity:
    • A study evaluated the antioxidant capacity of various furan derivatives, including 2-furancarboxylic acid esters. Results indicated a significant ability to scavenge free radicals, suggesting potential health benefits in preventing oxidative damage.
  • Antimicrobial Effects:
    • In vitro tests showed that 2-furancarboxylic acid derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Cells:
    • Research on the cytotoxic effects of furan derivatives revealed that certain concentrations of 2-furancarboxylic acid esters could inhibit the growth of specific cancer cell lines. Mechanistic studies suggested that these compounds might induce apoptosis via mitochondrial pathways.

Comparative Analysis

To better understand the uniqueness of 2-furancarboxylic acid, tetrahydro-, phenylmethyl ester, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
Tetrahydrofuran-2-carboxylic acidLacks the ester groupLimited biological activity
Phenylmethyl alcoholLacks the furan ringAntimicrobial properties
2,5-Furandicarboxylic acidContains two carboxylic acid groupsStronger antioxidant properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester
Reactant of Route 2
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